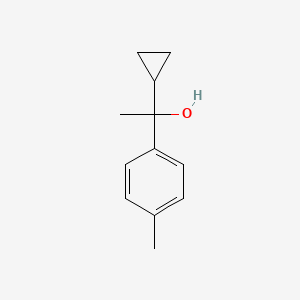

1-Cyclopropyl-1-(4-methylphenyl)ethanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropyl-1-(4-methylphenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-9-3-5-10(6-4-9)12(2,13)11-7-8-11/h3-6,11,13H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJYCFWNBUFSFNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)(C2CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10955072 | |

| Record name | 1-Cyclopropyl-1-(4-methylphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10955072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33446-27-4, 16145-97-4 | |

| Record name | α-Cyclopropyl-α,4-dimethylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33446-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 1-cyclopropyl-1-(p-tolyl)-, dl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016145974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Cyclopropyl-alpha-4-dimethylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033446274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, dl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93953 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Cyclopropyl-1-(4-methylphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10955072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-cyclopropyl-α-4-dimethylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.827 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for the Preparation of 1 Cyclopropyl 1 4 Methylphenyl Ethanol

Classical and Stoichiometric Synthesis Approaches

Traditional methods for the synthesis of 1-cyclopropyl-1-(4-methylphenyl)ethanol (B3025616) rely on well-established stoichiometric reactions, primarily involving Grignard reagents and the reduction of ketone precursors.

Grignard Reagent-Mediated Syntheses of Tertiary Alcohols

A cornerstone in the synthesis of tertiary alcohols is the Grignar-d reaction. This method involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a ketone. For the preparation of this compound, the most direct Grignard approach involves the reaction of cyclopropylmagnesium bromide with 4'-methylacetophenone (B140295).

The reaction proceeds by the nucleophilic attack of the cyclopropyl (B3062369) anion equivalent from the Grignard reagent on the electrophilic carbonyl carbon of 4'-methylacetophenone. This addition forms a magnesium alkoxide intermediate, which upon subsequent aqueous acidic workup, yields the desired tertiary alcohol. The use of anhydrous solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), is crucial to prevent the premature quenching of the highly basic Grignard reagent. While specific yield data for this exact transformation is not extensively reported in peer-reviewed literature, this method remains a fundamental and viable route for accessing such tertiary alcohols.

Table 1: Grignard Synthesis of Tertiary Alcohols

| Reactant 1 | Reactant 2 | Product | Solvent | Typical Conditions |

|---|---|---|---|---|

| Cyclopropylmagnesium bromide | 4'-Methylacetophenone | This compound | Anhydrous Diethyl Ether or THF | Room temperature reaction followed by acidic workup |

Reductions of Precursor Ketones (e.g., 1-Cyclopropyl-1-(4-methylphenyl)ethanone)

An alternative classical approach involves the reduction of the corresponding ketone, 1-cyclopropyl-1-(4-methylphenyl)ethanone (also known as cyclopropyl p-tolyl ketone). This method is contingent on the availability of the precursor ketone. The reduction of the carbonyl group to a hydroxyl group can be accomplished using various reducing agents.

Sodium borohydride (B1222165) (NaBH4) is a commonly employed reducing agent for this transformation due to its mild nature and selectivity for aldehydes and ketones. masterorganicchemistry.com The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695). The hydride from the borohydride anion attacks the carbonyl carbon, and subsequent protonation of the resulting alkoxide by the solvent yields the secondary alcohol. pressbooks.pub For the synthesis of the tertiary alcohol , this method would be applied to the corresponding precursor ketone.

Table 2: Reduction of Ketones to Alcohols

| Precursor Ketone | Reducing Agent | Product | Solvent |

|---|

Multi-step Synthetic Sequences for Complex Cyclopropyl-Aryl Alcohols

The synthesis of structurally complex cyclopropyl-aryl alcohols often necessitates multi-step reaction sequences. These synthetic routes allow for the gradual construction of the target molecule, offering greater control over stereochemistry and functional group compatibility. While a specific multi-step synthesis for this compound is not prominently detailed, general strategies for analogous compounds provide a blueprint.

One such strategy could involve the initial synthesis of a cyclopropane-containing intermediate, which is then elaborated to the final tertiary alcohol. For instance, a multi-step sequence could begin with the cyclopropanation of an appropriate alkene, followed by functional group manipulations to introduce the aryl and hydroxyl moieties. A disclosed method for a related compound, 1-(4-chlorophenyl)-2-cyclopropyl-1-acetone, involves a multi-step process starting from cyclopropyl methyl ketone, proceeding through epoxidation, rearrangement, oxidation, and finally a Friedel-Crafts acylation. sciforum.net A similar strategic approach could be envisioned for the synthesis of this compound, highlighting the versatility of multi-step synthesis in accessing complex molecular architectures. rsc.org

Catalytic and Asymmetric Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods, which offer advantages in terms of efficiency, atom economy, and the potential for asymmetric transformations.

Transition Metal-Catalyzed Transformations in Alcohol Synthesis

Transition metal catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-oxygen bonds, enabling the synthesis of complex alcohols.

Nickel-catalyzed reductive cross-coupling reactions have gained prominence for their ability to form C(sp3)-C(sp3) bonds from two electrophilic partners. While a direct nickel-catalyzed synthesis of this compound is not explicitly documented, related methodologies suggest its feasibility. For example, nickel-catalyzed reductive cross-coupling reactions of alkyl halides with aryl halides have been developed. organic-chemistry.org Furthermore, nickel catalysis has been employed in the reductive ring-opening of aryl cyclopropyl ketones to form γ-alkylated ketones. researchgate.net These methodologies highlight the potential for developing a nickel-catalyzed route to the target tertiary alcohol, possibly through the coupling of a cyclopropyl-containing electrophile with an aryl electrophile in the presence of a suitable reducing agent and a methylating agent. The development of such a catalytic system would represent a significant advancement in the synthesis of this class of compounds.

Organocatalytic and Biocatalytic Routes for Alcohol Formation

Metal-free synthetic strategies provide sustainable and often highly selective alternatives for alcohol synthesis.

Organocatalysis: Organocatalysis can be employed for the enantioselective synthesis of cyclopropanes through Michael-initiated ring closure (MIRC) reactions. researchgate.net This approach uses chiral amines or thioureas to catalyze the reaction between a Michael acceptor and a nucleophile containing a leaving group, leading to the formation of a cyclopropane (B1198618) ring with high stereocontrol. researchgate.net This could be a viable strategy for constructing a chiral cyclopropyl precursor.

Biocatalysis: Biocatalytic reduction of the ketone precursor, 4'-methylacetophenone, offers an excellent route to the chiral alcohol moiety. Enzymes such as alcohol dehydrogenases (ADHs) are known for their high enantioselectivity. Specifically, S-1-(4-hydroxyphenyl)-ethanol dehydrogenase (S-HPED) from Aromatoleum aromaticum is an anti-Prelog dehydrogenase that can produce (S)-alcohols. mdpi.com Conversely, vanillyl alcohol oxidase (VAO) from Penicillium simplicissimum has been used for the multigram synthesis of (R)-1-(4'-hydroxyphenyl)ethanol from 4-ethylphenol, achieving high enantiomeric excess. researchgate.netwur.nl Similarly, whole-cell biocatalysis using yeast like Saccharomyces uvarum has been optimized for the asymmetric reduction of ketones, yielding enantiopure (S)-alcohols. researchgate.net These biocatalytic methods could be directly applied to the reduction of 1-cyclopropyl-1-(4-methylphenyl)ethanone to produce either the (R) or (S) enantiomer of the target alcohol with high purity.

Table 2: Biocatalytic Reduction of Aryl Ketones

| Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Vanillyl Alcohol Oxidase (VAO) | 4-Ethylphenol | (R)-1-(4'-hydroxyphenyl)ethanol | 97% | wur.nl |

| Saccharomyces uvarum | 4-Methoxyacetophenone | (S)-1-(4-methoxyphenyl)ethanol | >99% | researchgate.net |

This table shows examples of biocatalysts used for the enantioselective synthesis of chiral aromatic alcohols, a strategy applicable to the synthesis of this compound.

Stereoselective and Enantioselective Syntheses of Chiral Tertiary Alcohols

The presence of a stereocenter at the tertiary alcohol carbon necessitates strategies that can control the absolute and relative stereochemistry.

When the cyclopropane ring itself contains substituents, diastereoselective control becomes crucial. Highly diastereoselective methods have been developed for synthesizing substituted cyclopropyl alcohols. One-pot procedures starting from achiral precursors can generate anti-cyclopropyl alcohols or syn-cis-disubstituted cyclopropyl alcohols with high diastereomeric ratios (dr ≥10:1). nih.gov These methods often rely on an initial enantioselective C-C bond formation to create an allylic alkoxide, which then directs an in situ cyclopropanation. nih.gov Another efficient method for creating polysubstituted cyclopropanes involves the diastereoselective synthesis of cyclopropyl diboronates from gem-bis(boronates), which can then be further functionalized. nih.gov These strategies provide robust control over the relative stereochemistry of substituents on the cyclopropane ring.

Chiral phosphoric acids (CPAs) have emerged as powerful Brønsted acid organocatalysts for a wide array of enantioselective transformations. scispace.com They operate by forming a well-defined chiral environment through hydrogen bonding, activating the substrate towards nucleophilic attack. CPAs have been successfully used in the enantioselective synthesis of axially chiral biaryls and in Friedel-Crafts reactions. nih.govsemanticscholar.org

For the synthesis of this compound, a CPA could catalyze the enantioselective addition of a cyclopropyl nucleophile to an activated form of 4'-methylacetophenone or, more commonly, the addition of a nucleophile to a cyclopropyl-containing imine or other electrophile. The development of bifunctional catalysts that combine a chiral phosphoric acid with a photocatalyst has further expanded the scope of these reactions, enabling enantioselective photoredox catalysis. nih.gov Such systems could be envisioned for novel constructions of chiral tertiary alcohols.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-cyclopropyl-1-(4-methylphenyl)ethanone |

| 1-Cyclopropyl-2-propyn-1-ol |

| (R)-1-(4'-hydroxyphenyl)ethanol |

| (S)-1-(4-methoxyphenyl) ethanol |

| 2-(S)-[(4-methylphenyl)sulfinyl]-2-cyclopenten-1-one |

| 4'-Methylacetophenone |

| 4-Bromoacetophenone |

| 4-Ethylphenol |

| 4-methylphenylboronic acid |

| Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) |

| Copper |

| Cyclopropylboronic acid |

| Dicyclohexyl(2′,6′-dimethoxy[1,1′-biphenyl]-2-yl)phosphane (SPhos) |

| Iridium |

| N-triftosylhydrazone |

| Palladium |

| Palladium(II) acetate |

| Palladium(II) chloride |

| Rhodium |

| Ruthenium |

| Silver |

Control of Chiral Cyclopropyl Moiety Formation and Configuration Transfer

The asymmetric synthesis of this compound necessitates meticulous control over the formation of the chiral center at the tertiary alcohol. Furthermore, if a chiral cyclopropyl precursor is employed, the transfer of its stereochemical information is critical. Methodologies to achieve this control are diverse, spanning from biocatalysis to the use of chiral auxiliaries and asymmetric catalysts.

A significant approach involves the enantioselective addition of an organometallic cyclopropyl reagent to 4'-methylacetophenone. The stereochemical outcome is dictated by the chiral ligand complexed to the metal center. For instance, the use of a chiral amino alcohol ligand in the presence of a zinc reagent can facilitate the formation of the desired enantiomer of the tertiary alcohol. The challenge lies in achieving high enantioselectivity due to the relatively small steric difference between the substituents on the prochiral ketone.

Biocatalysis offers a powerful alternative for establishing the chiral cyclopropyl moiety with high enantioselectivity. Engineered enzymes, such as myoglobin-based carbene transferases, can catalyze the cyclopropanation of olefins with exceptional stereocontrol. While not a direct synthesis of the final tertiary alcohol, this method can produce enantiopure cyclopropyl building blocks that can be subsequently elaborated. For example, an engineered myoglobin (B1173299) biocatalyst could be used for the asymmetric cyclopropanation of a suitable vinylarene precursor, yielding an optically active cyclopropane with high enantiomeric excess (ee).

Another strategy focuses on the diastereoselective functionalization of a pre-existing chiral cyclopropane. This approach relies on a formal nucleophilic substitution on a chiral bromocyclopropane (B120050) derivative. The stereochemical course of the reaction is governed by the configuration of a chiral center within the cyclopropene (B1174273) intermediate, which is formed in situ. This method allows for the installation of various functional groups while retaining the stereointegrity of the initial chiral cyclopropane. The diastereoselectivity is often high, driven by thermodynamic control during the epimerization of the newly formed stereocenter.

The table below illustrates the potential outcomes of different catalytic systems on the enantioselective synthesis of related chiral cyclopropanes, which can be extrapolated to the synthesis of the target molecule.

| Catalyst/Method | Substrate Type | Product Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| Engineered Myoglobin (Mb(H64V,V68A)) | Styrene & Diazoacetonitrile | Nitrile-substituted cyclopropane | >99:1 | >99% | |

| (DHQD)₂AQN (Cinchona alkaloid derivative) | α-Purine acrylate (B77674) & α-bromo ester | Chiral cyclopropyl purine (B94841) nucleoside | >95:5 | 93-97% | |

| Base-assisted substitution of bromocyclopropanes | Chiral bromocyclopropane | Substituted cyclopropane | >25:1 | - | |

| Iron(II) triflate / Chiral Bisoxazoline-phosphine | Ketimine & Alkyl iodide | α-Tertiary amino ester | - | up to 98% |

Novel Synthetic Pathway Development and Exploration

The development of novel synthetic pathways for this compound is driven by the need for more efficient, sustainable, and versatile methods. Current research explores biocatalytic routes, innovative cyclization strategies, and the application of earth-abundant metal catalysis.

Biocatalytic synthesis represents a frontier in the production of chiral alcohols. The use of whole-cell systems or isolated enzymes offers high enantioselectivity under mild reaction conditions, reducing the environmental impact of chemical synthesis. For the target molecule, a potential novel pathway involves the enzymatic reduction of a cyclopropyl 4-tolyl ketone precursor. Ketoreductases, often from microbial sources, can exhibit exquisite stereoselectivity, yielding the desired (R)- or (S)-alcohol with high enantiomeric excess. This approach avoids the use of stoichiometric chiral reducing agents.

Another area of exploration is the development of novel cyclization reactions. The Prins cyclization, for example, has been employed using terminal cyclopropylsilyl alcohols to create complex cyclic ethers with excellent stereocontrol. A novel adaptation of this strategy could involve the reaction of a suitably substituted cyclopropyl carbinol with an aldehyde or ketone equivalent, catalyzed by a Lewis acid, to construct the desired carbon skeleton. The high strain of the cyclopropyl ring can be exploited to drive unique transformations.

Recent advancements in catalysis have demonstrated the potential of iron-catalyzed asymmetric reactions. An innovative approach could involve the reductive cross-coupling of a ketimine derived from 4'-methylacetophenone with a cyclopropyl halide. The use of a chiral ligand in conjunction with an iron catalyst and a simple reductant like manganese could enable the enantioselective formation of a precursor to the target tertiary amine, which can then be converted to the alcohol. This method expands the toolbox for constructing chiral quaternary centers and utilizes an inexpensive and non-toxic metal.

The table below summarizes key aspects of these novel synthetic approaches.

| Synthetic Approach | Key Reagents/Catalysts | Key Features | Potential Product Type | Reference |

| Biocatalytic Reduction | Ketore |

Reactivity and Chemical Transformations of 1 Cyclopropyl 1 4 Methylphenyl Ethanol

Reactions Involving the Hydroxyl Group

The tertiary alcohol functionality is a primary site of reactivity in 1-cyclopropyl-1-(4-methylphenyl)ethanol (B3025616), participating in dehydration, derivatization, and oxidation-reduction reactions.

Dehydration and Olefin Formation

The dehydration of tertiary alcohols like this compound is a common acid-catalyzed elimination reaction that results in the formation of alkenes. This process typically proceeds through a unimolecular (E1) mechanism. The reaction is initiated by the protonation of the hydroxyl group, forming a good leaving group (water). Subsequent departure of the water molecule generates a tertiary carbocation. This carbocation is stabilized by both the adjacent p-tolyl group through resonance and the cyclopropyl (B3062369) group. A base (such as water or a conjugate base of the acid catalyst) then abstracts a proton from a neighboring carbon, leading to the formation of a double bond.

Given the structure of this compound, multiple olefin products are possible, depending on which proton is removed:

Exocyclic Olefin: Removal of a proton from the methyl group of the ethanol (B145695) backbone would lead to the formation of 1-cyclopropyl-1-(4-methylphenyl)prop-1-ene.

Endocyclic Olefin (within the cyclopropyl ring): While less common due to increased ring strain, conditions could potentially favor the formation of a product with a double bond involving one of the cyclopropyl carbons.

The thermodynamically most stable alkene is typically the major product. ambeed.com In many cases, this is the most substituted alkene.

Derivatization and Functional Group Interconversions

The hydroxyl group of this compound can be converted into other functional groups through various derivatization reactions. These transformations are crucial for synthesizing new molecules and for use as intermediates in multi-step syntheses. Common derivatizations include:

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) in the presence of an acid or base catalyst yields esters.

Etherification: Treatment with alkyl halides in the presence of a base (Williamson ether synthesis) or with an alcohol under acidic conditions can form ethers.

Halogenation: The hydroxyl group can be replaced by a halogen atom using reagents such as thionyl chloride (for chlorination) or phosphorus tribromide (for bromination).

These derivatizations are standard transformations for tertiary alcohols and are applicable to this compound.

Oxidation and Reduction Pathways

Oxidation: Tertiary alcohols, such as this compound, are generally resistant to oxidation under standard conditions because they lack a hydrogen atom on the carbon bearing the hydroxyl group. Strong oxidizing agents under harsh conditions can lead to the cleavage of carbon-carbon bonds, resulting in a complex mixture of degradation products.

Reduction: The hydroxyl group itself is not reducible. However, it can be eliminated via dehydration to form an alkene, which can then be reduced. Alternatively, the hydroxyl group can be converted to a better leaving group (e.g., a tosylate) and then reductively cleaved.

Reactions of the Cyclopropyl Moiety

The three-membered cyclopropyl ring in this compound is characterized by significant ring strain, which makes it susceptible to ring-opening reactions, particularly under acidic conditions.

Ring-Opening Reactions and Derived Products

The presence of the adjacent hydroxyl group and the phenyl ring influences the reactivity of the cyclopropyl group, facilitating its opening to form more stable structures.

In the presence of acid, the hydroxyl group can be protonated and eliminated as water, forming a cyclopropylcarbinyl cation. This type of cation is known to undergo rapid rearrangement to a more stable homoallylic cation, leading to ring-opened products.

Research on analogous compounds, such as 1-cyclopropyl-1-phenylethanol (B1583672), has demonstrated that these substrates can undergo ring-opening and subsequent reactions. rsc.org For instance, treatment of a related cyclopropyl ethanol with a Lewis acid like titanium tetrachloride (TiCl₄) at low temperatures can initiate reactions involving the cyclopropyl ring. rsc.org While specific studies on this compound are not detailed in the provided results, the reactivity pattern is expected to be similar. The general transformation can be envisioned as follows:

Protonation of the hydroxyl group by an acid.

Loss of water to form a tertiary cyclopropylcarbinyl cation.

Rearrangement of the cyclopropylcarbinyl cation to a more stable, delocalized homoallylic cation.

Attack of a nucleophile on the rearranged cation to yield the final ring-opened product.

The nature of the final product will depend on the specific reaction conditions and the nucleophiles present in the reaction mixture. For example, in the presence of a halide source, a homoallylic halide would be expected.

The following table summarizes the expected reactivity of this compound based on general chemical principles and data from related compounds.

| Reaction Type | Reagent/Condition | Expected Product(s) |

| Dehydration | Acid (e.g., H₂SO₄, H₃PO₄), Heat | Mixture of alkenes |

| Esterification | Carboxylic acid, Acid catalyst | Ester |

| Halogenation | Thionyl chloride (SOCl₂) | 1-chloro-1-cyclopropyl-1-(4-methylphenyl)ethane |

| Acid-Catalyzed Ring Opening | Strong acid (e.g., HCl, HBr) | Homoallylic alcohols or halides |

Cyclopropanation and Cyclopropyl Group Introduction Strategies

The synthesis of this compound can be achieved through several synthetic strategies. A primary method involves the addition of a cyclopropyl organometallic reagent to 4'-methylacetophenone (B140295). For example, the Grignard reagent, cyclopropylmagnesium bromide, can be added to 4'-methylacetophenone to yield the target tertiary alcohol.

Alternatively, cyclopropanation reactions can be employed to construct the three-membered ring. One such approach is the Michael-initiated ring closure (MIRC) strategy. For instance, the synthesis of 1-aryl-2,3-diaroyl cyclopropanes has been achieved through the iodine/DBU-mediated cyclization of 1,3,5-triaryl-1,5-diketones. nih.gov While this produces a different substitution pattern, it demonstrates a valid method for forming the aryl-cyclopropane bond system.

The synthesis of related aryl cyclopropyl structures has also been accomplished via palladium-catalyzed cross-coupling of potassium cyclopropyl trifluoroborates with aryl bromides, which is a versatile method for forming the aryl-cyclopropane bond. nih.gov Subsequent functionalization could then be used to install the ethanol moiety.

Table 2: Selected Strategies for the Synthesis of Aryl-Cyclopropane Systems

| Method | Key Reagents | Precursors | Product Type | Reference |

|---|---|---|---|---|

| Grignard Reaction | Cyclopropylmagnesium bromide | 4'-Methylacetophenone | Tertiary Alcohol | nih.gov |

| MIRC | I₂ / DBU | 1,3,5-Triaryl-1,5-diketones | 1-Aryl-2,3-diaroyl cyclopropanes | nih.gov |

Rearrangements Involving the Cyclopropyl Ring System

The combination of the cyclopropyl ring and the adjacent tertiary alcohol makes this compound a substrate for various molecular rearrangements, particularly those involving carbocationic intermediates.

The dehydration of this compound in the presence of acid can generate a tertiary cyclopropylcarbinyl cation. This cation is a non-classical carbocation that can undergo rearrangements analogous to the Neophyl rearrangement. acs.orgrsc.org In these processes, the cleavage of a cyclopropane (B1198618) bond occurs concurrently with the migration of an adjacent group. For this substrate, the migration of the p-tolyl group to an adjacent carbon of the opened cyclopropane ring could occur, leading to a ring-expanded product, such as a substituted cyclobutanone (B123998) or cyclobutanol (B46151) derivative.

The solvolysis of 1-phenylcyclopropylcarbinyl arenesulfonates has been studied as a model for this type of rearrangement, where the formation of the cyclopropylcarbinyl cation leads to various rearranged products. acs.org The stability of the potential intermediates and the reaction conditions will dictate the product distribution between ring-opening, elimination, and rearrangement. The development of catalytic asymmetric rearrangements of cyclopropylcarbinyl cations has been inspired by biosynthetic pathways, such as the formation of terpenoids. nih.gov

The hydroxyl group of this compound can be converted into an ether, which can then undergo a Wittig rearrangement upon treatment with a strong base like an alkyllithium. The most common types are the acs.orgnih.gov- and nih.govacs.org-Wittig rearrangements. For an ether derived from this alcohol, such as an allyl or benzyl (B1604629) ether, deprotonation at the carbon adjacent to the ether oxygen would generate a carbanion.

This carbanion can then undergo a acs.orgnih.gov-Wittig rearrangement, which is thought to proceed through a radical dissociation-recombination mechanism within a solvent cage. organic-chemistry.org This pathway often competes with other processes and can lead to a mixture of products. The stereochemical outcome of the acs.orgnih.gov-rearrangement typically involves inversion of configuration at the carbanionic center and retention at the migrating carbon. organic-chemistry.org

Alternatively, if an allylic ether of this compound is prepared, it can undergo a concerted, pericyclic nih.govacs.org-Wittig rearrangement. wikipedia.org This reaction is generally favored at lower temperatures and is highly stereoselective, proceeding through a five-membered envelope-like transition state. wikipedia.org A recent study on a C(3')-cyclopropyl substituted allylic ether showed that it exclusively generated the acs.orgnih.gov-rearrangement product with the cyclopropyl ring remaining intact, indicating that the specific substitution pattern can heavily influence the reaction pathway. chemrxiv.org

Transformations at the Aromatic Ring

The p-tolyl group of this compound is amenable to various electrophilic aromatic substitution and cross-coupling reactions, provided the tertiary alcohol and cyclopropyl groups are stable under the reaction conditions.

Standard electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions could be performed on the aromatic ring. The existing methyl and cyclopropylethanol substituents are both ortho-, para-directing and activating. Given that the para position is blocked, substitution would be expected to occur at the positions ortho to the methyl group (positions 3 and 5).

Furthermore, modern cross-coupling reactions offer a powerful tool for modifying the aromatic ring. If the methyl group were replaced by a halogen (e.g., bromine or iodine), the resulting aryl halide could undergo a variety of palladium-catalyzed cross-coupling reactions. researchgate.net These include the Suzuki-Miyaura coupling with boronic acids to form new C-C bonds, the Buchwald-Hartwig amination to introduce C-N bonds, and Sonogashira coupling with terminal alkynes. nih.govnih.govorganic-chemistry.org These reactions are generally carried out under mild conditions and tolerate a wide range of functional groups, making them suitable for late-stage functionalization of complex molecules.

Table 3: Potential Aromatic Ring Transformations

| Reaction Type | Reagents | Expected Position of Substitution |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Ortho to methyl group |

| Bromination | Br₂/FeBr₃ | Ortho to methyl group |

| Suzuki Coupling (on bromo-analogue) | Arylboronic acid, Pd catalyst, base | Position of bromine |

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The regiochemical outcome of electrophilic aromatic substitution (EAS) on the phenyl ring of this compound is governed by the cumulative directing effects of the two substituents: the methyl group at the para-position (C4) and the 1-cyclopropyl-1-hydroxyethyl group at C1. Both are classified as activating, ortho-, para-directing groups. organicchemistrytutor.comsavemyexams.comwikipedia.orgunizin.org

Methyl Group (-CH₃): This is a classic electron-donating group (EDG) that activates the aromatic ring towards electrophilic attack, primarily through an inductive effect and hyperconjugation. savemyexams.commakingmolecules.com It directs incoming electrophiles to the positions ortho and para to itself. Since the para position (C1) is already substituted, the methyl group strongly activates the two ortho positions (C3 and C5).

The combined influence of these two groups determines the final substitution pattern. The positions ortho to the C1 substituent (C2 and C6) are meta to the C4-methyl group. Conversely, the positions ortho to the C4-methyl group (C3 and C5) are meta to the C1 substituent. Since both groups are activators and ortho-, para-directors, they work cooperatively to activate all four available positions on the ring (C2, C3, C5, C6).

However, the regioselectivity is expected to be influenced by both electronic and steric factors. The methyl group is generally considered a stronger activating group than a more complex alkyl group. makingmolecules.com This would suggest a preference for substitution at the positions ortho to the methyl group (C3 and C5). Furthermore, the bulky 1-cyclopropyl-1-hydroxyethyl group at C1 exerts significant steric hindrance, which would disfavor attack at the adjacent ortho positions (C2 and C6). libretexts.org

Therefore, the predicted major products of electrophilic aromatic substitution on this compound would be those resulting from substitution at the C3 and C5 positions.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Electrophilic Reagent (E⁺) | Predicted Major Product(s) | Rationale |

| Br₂ / FeBr₃ (Bromination) | 3-Bromo-1-cyclopropyl-1-(4-methylphenyl)ethanol | Substitution occurs ortho to the activating methyl group and meta to the bulkier alkyl alcohol group, avoiding steric hindrance. |

| HNO₃ / H₂SO₄ (Nitration) | 3-Nitro-1-cyclopropyl-1-(4-methylphenyl)ethanol | The directing effects favor substitution at the C3/C5 positions due to the stronger activation by the methyl group and reduced steric clash. |

| SO₃ / H₂SO₄ (Sulfonation) | 1-Cyclopropyl-1-(4-methyl-3-sulfophenyl)ethanol | Similar to nitration and bromination, the electrophile is directed to the sterically more accessible and electronically favorable C3/C5 positions. |

C-H Functionalization Strategies on the Aryl Moiety

Direct C-H functionalization is a powerful strategy for modifying complex molecules without the need for pre-functionalized starting materials. nih.govrsc.org For this compound, C-H functionalization could target either the aryl C-H bonds on the p-tolyl moiety or the alkyl C-H bonds of the methyl and cyclopropyl groups. This section focuses on the aryl moiety.

Achieving regioselectivity in C-H functionalization is a primary challenge. acs.org Strategies often rely on directing groups, which coordinate to a metal catalyst and deliver it to a specific C-H bond, typically in the ortho position. nih.govyoutube.com

Directed C-H Functionalization: The tertiary alcohol group in this compound is generally a poor directing group for transition metal-catalyzed C-H activation. scripps.edu However, it can be modified to install a more effective directing group. For instance, benzylic and phenethyl alcohol derivatives have been successfully functionalized at the meta-position of the aromatic ring using palladium catalysis in combination with a removable oxime ether directing group. nih.gov A similar strategy could be envisioned for the target compound, where the hydroxyl group is converted into a directing group (e.g., an acetone (B3395972) oxime ether) to guide the C-H functionalization to the C2 and C6 positions (ortho to the directing group).

Another approach involves rhodium(III)-catalyzed C-H activation. acs.orgprinceton.edu While often requiring specific directing groups like pyridines or amides, these systems offer a broad scope for introducing various functional groups. acs.orgyoutube.com The development of new ligands is expanding the scope of these reactions to include challenging substrates like alcohols. scripps.edu

Non-Directed C-H Functionalization: In the absence of a strong directing group, C-H functionalization would likely be less selective. The inherent electronic properties of the tolyl ring would favor reaction at the more electron-rich positions (ortho to the methyl group). However, catalyst-controlled selectivity can sometimes override the substrate's intrinsic reactivity, though this is often challenging to achieve. acs.org

Table 2: Potential C-H Functionalization Strategies for the Aryl Moiety

| Strategy | Catalyst System (Example) | Directing Group | Target Position(s) | Potential Product |

| Ortho-Arylation (Directed) | Pd(OAc)₂ / Ligand | Modified OH (e.g., Oxime ether) | C2, C6 | 1-(2-Aryl-4-methylphenyl)-1-cyclopropylethanol |

| Meta-Arylation (Relay Catalysis) | Pd(OAc)₂ / Norbornene | Modified OH (e.g., Oxime ether) | C3, C5 | 1-(3-Aryl-4-methylphenyl)-1-cyclopropylethanol nih.gov |

| Oxidative Alkenylation | Pd(OAc)₂ / Oxidant | None (Inherent Reactivity) | C3, C5 | 1-(3-Alkenyl-4-methylphenyl)-1-cyclopropylethanol nih.gov |

| Direct Amination | Rh(III) / Oxidant | Modified OH | C2, C6 | 1-(2-Amino-4-methylphenyl)-1-cyclopropylethanol acs.org |

Multi-Component Reactions and Cascade Processes Involving the Compound

The structural features of this compound, namely the cyclopropylcarbinol system, make it a potential substrate for multi-component reactions (MCRs) and cascade processes, particularly those initiated by ring-opening of the cyclopropane. nih.govresearchgate.netscispace.com

Cascade Reactions via Cyclopropylcarbinol Rearrangement: Cyclopropylcarbinols are known to undergo facile rearrangement upon activation, typically under acidic conditions or with Lewis acids. chemicalbook.com Protonation of the tertiary alcohol in this compound would generate a good leaving group (water), leading to the formation of a tertiary carbocation. This cation is adjacent to a cyclopropyl ring, which can undergo ring-opening to relieve ring strain, forming a homoallylic carbocation. This reactive intermediate can then be trapped by various nucleophiles present in the reaction mixture, initiating a cascade sequence. researchgate.net If a multi-component reaction is designed where other reactants are present to engage with this intermediate, complex molecular scaffolds could be assembled in a single step. organicchemistrytutor.combeilstein-journals.org

Donor-Acceptor Cyclopropane Chemistry: While the title compound is not a classic donor-acceptor (D-A) cyclopropane, it could be a precursor to one. Oxidation of the alcohol to a ketone would generate a 1-cyclopropyl-1-oxo-1-(4-methylphenyl)ethane. The carbonyl group would act as an electron-withdrawing group (acceptor), activating the adjacent cyclopropane ring (donor) for ring-opening reactions, which are useful in annulation and cycloaddition processes to form five-membered rings. scispace.com

Potential in Classical MCRs: Although not a typical substrate, the alcohol functionality could potentially participate in certain MCRs. For example, in a Passerini or Ugi reaction, which traditionally involves an aldehyde or ketone, an in-situ oxidation of the tertiary alcohol could generate the required carbonyl component. nih.gov This would allow for the incorporation of the 1-cyclopropyl-1-(4-methylphenyl) moiety into peptide-like structures.

Table 3: Potential Multi-Component and Cascade Reactions

| Reaction Type | Initiator / Catalyst | Key Intermediate | Potential Outcome / Product Class |

| Acid-Catalyzed Cascade | H⁺ (Brønsted or Lewis Acid) | Homoallylic carbocation | Trapping by nucleophiles to form substituted alkenes or heterocyclic systems. researchgate.net |

| Ring-Opening/Annulation | Lewis Acid (after oxidation to ketone) | Zwitterionic intermediate | Formation of cyclopentene (B43876) or tetrahydrofuran (B95107) derivatives via [3+2] cycloaddition with an alkene or aldehyde. scispace.com |

| Oxidative Ugi Reaction | Oxidant / Isocyanide / Amine / Carboxylic Acid | In-situ generated ketone | α-Acylamino amide derivatives incorporating the aryl-cyclopropyl scaffold. nih.gov |

| Ring-Opening Rearrangement | AlCl₃ | Aziridine-like intermediate (if converted to N-cyclopropyl amide) | Formation of N-(2-chloropropyl)amides or oxazolines. rsc.org |

Application as a Substrate or Intermediate in Complex Molecule Synthesis

The unique combination of a chiral tertiary alcohol, a cyclopropyl group, and a substituted aromatic ring makes this compound a valuable building block for the synthesis of more complex and potentially bioactive molecules. The cyclopropyl motif is a key structural element in numerous natural products and FDA-approved drugs. researchgate.netmarquette.edursc.org

Precursor for Bioactive Molecules: Derivatives of 1-aryl-cyclopropanes have shown significant biological activity. For example, a series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives were synthesized and evaluated as potential antidepressants, leading to the development of midalcipran. nih.gov The title compound could serve as a starting point for analogous structures through modification of the alcohol and methyl groups.

Stereoselective Transformations: The tertiary alcohol can act as a directing group for stereoselective reactions on other parts of the molecule. For instance, the hydroxyl group can direct epoxidation or cyclopropanation of a nearby double bond, a strategy well-established for allylic and homoallylic alcohols. researchgate.net By introducing an alkenyl chain onto the aromatic ring via C-H functionalization, subsequent directed reactions could install new stereocenters with high control.

Synthesis of Natural Product Scaffolds: Many natural products contain cyclopropane rings or are derived from precursors that do. marquette.edursc.org The title compound could be used in syntheses that leverage the reactivity of the cyclopropylcarbinol system. For example, ring-expansion reactions can transform the cyclopropylcarbinol moiety into four-membered rings (cyclobutane derivatives). Alternatively, fragmentation reactions can lead to the formation of linear, stereodefined olefinic structures. The synthesis of various natural products and pharmaceuticals containing 1,2-disubstituted cyclopropane rings often relies on the asymmetric preparation of such building blocks. marquette.edu

Table 4: Potential Synthetic Applications

| Target Molecule Class | Synthetic Strategy | Key Transformation(s) | Reference Concept |

| Antidepressant Analogs | Functional group interconversion | Ritter reaction on the alcohol to install a nitrile, followed by reduction to an amine. | Synthesis of Midalcipran nih.gov |

| Polycyclic Compounds | Intramolecular Friedel-Crafts | Dehydration to alkene, followed by acid-catalyzed cyclization onto the aryl ring. | General cyclization methods |

| Stereodefined Acyclic Chains | Cyclopropylcarbinol rearrangement/fragmentation | Lewis acid-mediated ring opening and fragmentation. | Acyclic stereocontrol |

| Fused Heterocycles | Annulation following C-H functionalization | Introduction of a reactive handle on the aryl ring, followed by intramolecular cyclization. | Synthesis of indoles/quinolines nih.gov |

Mechanistic Investigations and Reaction Pathway Elucidation

Determination of Reaction Pathways and Intermediates

The reaction pathways of 1-Cyclopropyl-1-(4-methylphenyl)ethanol (B3025616) can be diverse, proceeding through radical, ionic, or metal-mediated intermediates, depending on the reaction conditions.

The presence of a cyclopropylmethyl system in this compound makes it a candidate for reactions involving radical intermediates. The cyclopropylmethyl radical is known to undergo a rapid ring-opening to form the but-3-enyl radical. psu.edu This rearrangement is often used as a radical clock to probe the lifetime of radical intermediates in a reaction.

In a hypothetical radical-mediated reaction, such as one initiated by a radical initiator like AIBN (azobisisobutyronitrile), the initial step would be the abstraction of the hydroxyl hydrogen to form an alkoxy radical. However, a more likely scenario for significant rearrangement would involve the formation of a radical at the tertiary carbon. This could be envisioned in reactions where a C-X bond (where X is a leaving group) is homolytically cleaved.

Should a radical be formed at the tertiary carbinol carbon, the following pathway is plausible:

Formation of the Cyclopropylmethyl Radical: Homolytic cleavage of a bond to the tertiary carbon would generate the 1-cyclopropyl-1-(4-methylphenyl)ethyl radical.

Ring-Opening: This radical would be in equilibrium with its ring-opened homoallylic radical form. The strain of the three-membered ring provides a driving force for this isomerization.

Further Reactions: The resulting butenyl radical can then undergo various radical reactions, such as addition to other molecules or termination steps.

The 4-methylphenyl group can also influence the stability of the radical intermediate through resonance delocalization, although the effect is less direct than if the radical were on the benzylic carbon itself.

Ionic pathways are common for alcohols, and this compound is no exception. Under acidic conditions, the hydroxyl group can be protonated, forming a good leaving group (water). Departure of water would lead to the formation of a tertiary carbocation.

The resulting 1-cyclopropyl-1-(4-methylphenyl)ethyl cation is a cyclopropylcarbinyl cation, which is known to be highly stabilized and can undergo rearrangements to cyclobutyl and homoallyl cations. The presence of the electron-donating 4-methylphenyl group further stabilizes this carbocation through resonance.

A plausible ionic pathway under acidic conditions is as follows:

Protonation of the Hydroxyl Group: The lone pair on the oxygen atom attacks a proton (H+).

Formation of the Carbocation: Loss of a water molecule generates the tertiary carbocation.

Rearrangement: The cyclopropylcarbinyl cation can rearrange to a more stable structure, such as a cyclobutyl cation or open to a homoallylic cation.

Product Formation: The rearranged cation can then be trapped by a nucleophile or lose a proton to form an alkene.

Anionic intermediates are less common for this structure unless the hydroxyl proton is abstracted by a very strong base to form an alkoxide. This alkoxide could then participate in nucleophilic reactions.

Transition metals can mediate a variety of transformations of this compound. For instance, photocatalytic systems can be employed to generate radical intermediates. In a process analogous to the photocatalytic cycloaddition of aryl cyclopropyl (B3062369) ketones, a ruthenium or iridium-based photocatalyst could, upon photoexcitation, reduce the aromatic ring or a derivatized hydroxyl group to generate a radical anion. nih.gov This could then initiate a ring-opening or other subsequent reactions.

A hypothetical catalytic cycle for a transition metal-mediated reaction could involve:

Oxidative Addition: A low-valent metal center could insert into a C-O or a derivatized C-X bond.

Intermediate Formation: Formation of an organometallic intermediate.

Reductive Elimination or other steps: The intermediate could then undergo reductive elimination to form a new bond or other transformations like beta-hydride elimination.

Catalyst Regeneration: The active catalyst is regenerated to complete the cycle.

The Corey-Chaykovsky reaction, used to synthesize related cyclopropyl ketones, involves a sulfonium (B1226848) ylide and proceeds through a betaine (B1666868) intermediate, which then undergoes ring closure. nih.gov While this is a synthesis method, it highlights the potential for related intermediates in reactions of this compound.

Kinetic Studies

Kinetic studies provide quantitative insights into the reaction mechanisms of this compound.

Determining the rate law for a reaction involving this compound is essential for elucidating the mechanism. For a hypothetical acid-catalyzed dehydration, the reaction rate would likely depend on the concentrations of both the substrate and the acid catalyst.

If the reaction proceeds through a pre-equilibrium protonation followed by a rate-determining unimolecular loss of water (an E1 mechanism), the rate law would be:

Rate = k[this compound][H+]

A hypothetical data table for such a study is presented below:

| Experiment | [Substrate] (M) | [H+] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10-4 |

| 2 | 0.2 | 0.1 | 2.0 x 10-4 |

| 3 | 0.1 | 0.2 | 2.0 x 10-4 |

This is a hypothetical data table for illustrative purposes.

A Hammett plot analysis can be used to probe the electronic effects of substituents on the phenyl ring on the rate of a reaction. walisongo.ac.id For a reaction involving the formation of a carbocation at the tertiary center, electron-donating groups on the phenyl ring would stabilize the positive charge, thus increasing the reaction rate. Conversely, electron-withdrawing groups would destabilize the carbocation and decrease the reaction rate.

A Hammett plot is constructed by plotting the logarithm of the ratio of the rate constant for a substituted derivative (k) to the rate constant for the unsubstituted parent compound (k₀) against the Hammett substituent constant (σ).

log(k/k₀) = ρσ

The slope of the plot, ρ (rho), is the reaction constant. A negative value of ρ indicates that the reaction is favored by electron-donating groups, which is consistent with the buildup of positive charge in the transition state. For the acid-catalyzed dehydration of this compound, a negative ρ value would be expected.

A hypothetical Hammett plot data table is shown below for a series of 1-cyclopropyl-1-(substituted phenyl)ethanol derivatives:

| Substituent (X) | σ | k (s-1) | log(k/k₀) |

| 4-OCH₃ | -0.27 | 5.0 x 10-4 | 0.70 |

| 4-CH₃ | -0.17 | 2.5 x 10-4 | 0.40 |

| H | 0.00 | 1.0 x 10-4 | 0.00 |

| 4-Cl | 0.23 | 3.2 x 10-5 | -0.50 |

| 4-NO₂ | 0.78 | 1.6 x 10-6 | -1.80 |

This is a hypothetical data table for illustrative purposes. k₀ is the rate constant for the unsubstituted (X=H) compound.

Stereochemical Aspects and Control in Reactions Involving 1 Cyclopropyl 1 4 Methylphenyl Ethanol

Stereoisomerism and Chirality of the Compound

1-Cyclopropyl-1-(4-methylphenyl)ethanol (B3025616) possesses a single stereocenter, which is the tertiary carbon atom bonded to the hydroxyl (-OH) group, a cyclopropyl (B3062369) group, a 4-methylphenyl (p-tolyl) group, and an ethyl group is not present, rather the carbon itself is part of the ethanol (B145695) structure (C-OH). The central carbon is bonded to four different substituents: a hydroxyl group, a cyclopropyl ring, a 4-methylphenyl group, and a methyl group from the ethanol backbone is not correct. The core structure is a tertiary alcohol where the central carbon is attached to a cyclopropyl group, a 4-methylphenyl group, and a hydroxyl group. This carbon is the chiral center.

Due to this chiral center, the molecule is asymmetric and can exist as a pair of non-superimposable mirror images known as enantiomers. These enantiomers are designated as (R)-1-Cyclopropyl-1-(4-methylphenyl)ethanol and (S)-1-Cyclopropyl-1-(4-methylphenyl)ethanol based on the Cahn-Ingold-Prelog priority rules. The presence of chirality is a critical feature, as enantiomers of a compound can exhibit different biological activities and pharmacological effects. uou.ac.in The synthesis of this compound without chiral control typically results in a racemic mixture, which is an equal mixture of both enantiomers. unl.edu

Diastereoselective Control in Synthetic Transformations

When a molecule already contains a stereocenter and a new one is formed during a reaction, the resulting stereoisomers are known as diastereomers. Diastereoselective control in the synthesis of substituted cyclopropyl alcohols is a well-researched area. nih.gov For instance, in reactions involving the creation of a cyclopropane (B1198618) ring adjacent to a chiral center, the existing stereocenter can direct the stereochemical outcome of the newly formed stereocenters.

One common strategy involves the directed cyclopropanation of allylic alcohols. The hydroxyl group of the allylic alcohol can coordinate to the cyclopropanating reagent, such as in the Simmons-Smith reaction, and direct the addition of the methylene (B1212753) group to one face of the double bond. nih.gov This results in the preferential formation of one diastereomer over the other. For acyclic (E)- and (Z)-allylic alcohols, this directed reaction is highly syn-selective, meaning the new cyclopropane ring is formed on the same side as the directing hydroxyl group. nih.gov While achieving syn-cyclopropyl alcohols is often straightforward, the synthesis of the corresponding anti diastereomers can be more challenging. nih.gov These principles can be applied to synthetic routes targeting specific diastereomers of more complex molecules containing the 1-cyclopropyl-1-phenylethanol (B1583672) motif.

Enantioselective Catalysis and Its Principles Applied to This System

Enantioselective catalysis aims to produce a single enantiomer of a chiral product from achiral starting materials, using a small amount of a chiral catalyst. unl.edu This approach is highly efficient for generating enantioenriched compounds. researchgate.net For the synthesis of chiral cyclopropyl alcohols like this compound, several enantioselective catalytic methods are applicable.

A notable example is the one-pot catalytic enantio- and diastereoselective synthesis of various cyclopropyl alcohols. nih.gov These methods can start with the enantioselective addition of an organozinc reagent to an aldehyde, catalyzed by a chiral ligand, to form a chiral allylic alkoxide intermediate. This intermediate then undergoes an in-situ directed cyclopropanation to yield the cyclopropyl alcohol with high enantiomeric excess (ee) and diastereoselectivity. nih.gov The success of such a reaction relies on a catalyst system that can effectively control the stereochemistry of the initial carbon-carbon bond formation. unl.edu Another approach involves the gold-catalyzed enantioselective cycloisomerization of enynes, which can be adapted to synthesize chiral bicyclic systems containing cyclopropane rings. semanticscholar.org

Chiral Resolution Methodologies

When a racemic mixture of this compound is produced, the individual enantiomers can be separated through a process called chiral resolution. This is a common practice in academic and industrial settings to obtain enantiomerically pure compounds. nih.gov

A widely used method for chiral resolution is chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). nih.govmdpi.com These CSPs are often based on chiral selectors like polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) that can differentially interact with the two enantiomers, leading to different retention times and thus, separation. mdpi.com For example, the resolution of racemic propranolol (B1214883) derivatives has been successfully achieved using chiral HPLC. nih.govresearchgate.net Another potential method is the formation of diastereomeric salts. This involves reacting the racemic alcohol with a chiral resolving agent (a chiral acid, for instance) to form a mixture of diastereomeric esters. These diastereomers have different physical properties, such as solubility, allowing them to be separated by crystallization. Subsequently, the separated diastereomer can be hydrolyzed to yield the desired pure enantiomer of the alcohol.

Influence of Steric and Electronic Factors on Stereochemical Outcome

The stereochemical outcome of reactions involving this compound is significantly influenced by both steric and electronic factors. These factors determine the facial selectivity of reagent attack and the relative stability of diastereomeric transition states.

Steric Factors: The cyclopropyl group is a small, rigid ring, but its steric influence is significant in directing the approach of reagents. The 4-methylphenyl group is a much bulkier substituent. In reactions such as the addition of a nucleophile to a carbonyl precursor of this alcohol, the relative steric bulk of the cyclopropyl and aryl groups will dictate the preferred trajectory of the incoming nucleophile, leading to the preferential formation of one enantiomer in the presence of a chiral catalyst. In directed reactions like the cyclopropanation of a corresponding allylic alcohol, the steric hindrance around the double bond and the directing hydroxyl group will influence the diastereoselectivity. nih.gov

Computational and Theoretical Chemistry Studies

Catalyst Design and Optimization through Computational Methods

Computational and theoretical chemistry have emerged as indispensable tools in modern catalysis, offering atomic-level insights into reaction mechanisms and enabling the rational design of more efficient and selective catalysts. While specific computational studies focused exclusively on the synthesis of 1-Cyclopropyl-1-(4-methylphenyl)ethanol (B3025616) are not extensively documented in publicly available literature, the principles and methodologies of computational catalyst design are broadly applicable. This section will, therefore, discuss the general strategies and findings from computational studies on related chemical systems, such as the synthesis of cyclopropanes and reactions involving aryl cyclopropyl (B3062369) ketones, to illustrate how these methods can be applied to optimize catalysts for the production of the target compound.

General Principles of Computational Catalyst Design

Computational catalyst design generally involves a multi-step process:

Mechanism Elucidation: The first step is to map out the potential reaction pathways, including the structures of reactants, transition states, intermediates, and products. This provides a detailed understanding of the reaction mechanism.

Energy Profile Calculation: By calculating the energies of all the species along the reaction coordinate, an energy profile can be constructed. This helps in identifying the rate-determining step and understanding the factors that control the reaction rate and selectivity.

Catalyst-Substrate Interaction Modeling: The interaction between the catalyst and the substrates is modeled to understand how the catalyst influences the reaction. This includes studying the coordination of the catalyst to the reactants and how this affects their reactivity.

In Silico Catalyst Screening: A library of potential catalyst candidates can be screened computationally to predict their performance. This allows for the identification of promising catalysts for experimental validation, thereby reducing the time and cost associated with trial-and-error experimentation.

Catalyst Optimization: Once a promising catalyst scaffold is identified, its structure can be systematically modified in silico to enhance its activity and selectivity. This can involve changing the ligands, the metal center, or other structural features of the catalyst.

Application to Related Systems

While direct computational studies on the catalytic synthesis of this compound are scarce, research on analogous reactions provides valuable insights. For instance, DFT studies have been extensively used to investigate the mechanisms of Grignard reactions. dtu.dk These studies have helped in understanding the role of the solvent, the nature of the Grignar reagent, and the effect of additives on the reaction outcome. dtu.dk

In the context of stereoselective synthesis, computational methods have been pivotal in designing chiral catalysts for asymmetric cyclopropanation and related reactions. chemrxiv.orgnih.gov For example, in the enantioselective photocycloaddition of aryl cyclopropyl ketones, a dual catalyst system involving a chiral Lewis acid and a transition metal photoredox catalyst was developed. nih.gov Computational modeling can help in understanding the origin of enantioselectivity by analyzing the transition state structures leading to the different stereoisomers.

Furthermore, computational design has been successfully applied to engineer biocatalysts, such as cyclopropanases, with tailored selectivity for the transformation of a broad range of olefin substrates. chemrxiv.org These studies demonstrate the power of computational methods in designing catalysts with high diastereo- and enantioselectivity. chemrxiv.org

Potential for Catalyst Optimization for this compound Synthesis

Drawing parallels from these related studies, computational chemistry can be a powerful tool for designing and optimizing catalysts for the synthesis of this compound. For instance, if a chiral version of this alcohol is desired, computational methods could be employed to design a chiral ligand for a metal catalyst that would favor the formation of one enantiomer over the other. DFT calculations could be used to model the transition states of the reaction with different chiral ligands, and the ligand that provides the largest energy difference between the diastereomeric transition states would be predicted to give the highest enantioselectivity.

Similarly, for improving the yield and reducing byproducts in the Grignard synthesis, computational studies could help in understanding the reaction mechanism in detail and identifying the pathways that lead to undesired products. This knowledge could then be used to modify the reaction conditions or the catalyst structure to suppress these side reactions.

While specific data tables with detailed research findings for the computational design of catalysts for this compound are not available, the general methodologies and successful applications in closely related systems strongly suggest that computational and theoretical chemistry can play a significant role in the future development of efficient and selective catalytic routes to this compound.

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation Focus on Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies (e.g., ¹H, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic compound. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy: Proton NMR (¹H NMR) provides information on the number, environment, and neighboring protons for all hydrogen atoms in the molecule. For 1-Cyclopropyl-1-(4-methylphenyl)ethanol (B3025616), the spectrum would exhibit distinct signals corresponding to the different types of protons: aromatic, methyl, hydroxyl, and cyclopropyl (B3062369). The protons on the p-substituted benzene (B151609) ring typically appear as two doublets in the aromatic region (around 7.0-7.5 ppm). The methyl group attached to the benzene ring would produce a singlet around 2.3 ppm. The tertiary alcohol's hydroxyl proton would show a singlet, the chemical shift of which can vary depending on concentration and solvent. The protons of the cyclopropyl group are magnetically non-equivalent and would appear as complex multiplets in the upfield region (typically 0.3-0.6 ppm). rsc.org The methyl group adjacent to the chiral center would appear as a singlet around 1.4-1.5 ppm. rsc.org

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides a count of the unique carbon atoms in a molecule. In the spectrum of this compound, distinct peaks would be observed for each carbon. The aromatic carbons would resonate in the downfield region (125-150 ppm), with the carbon bearing the cyclopropylethanol group and the carbon bearing the methyl group showing different shifts from the others. The carbon of the methyl group attached to the ring would appear around 21 ppm. The quaternary carbon of the chiral center would be found around 73 ppm, while the methyl carbon attached to it would be around 28 ppm. rsc.org The cyclopropyl carbons would have characteristic upfield shifts, typically between 1 and 23 ppm. rsc.org

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity. A COSY spectrum would show correlations between coupled protons, for instance, confirming the relationship between the non-equivalent protons on the cyclopropyl ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C NMR spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Cyclopropyl CH₂ | ~0.3-0.6 (multiplets) | ~1-2 |

| Cyclopropyl CH | ~1.2-1.3 (multiplet) | ~22-23 |

| Ar-CH₃ | ~2.3 (singlet) | ~21 |

| C(OH)-CH₃ | ~1.4-1.5 (singlet) | ~28 |

| OH | Variable (singlet) | - |

| Aromatic CH | ~7.1-7.4 (two doublets) | ~126-129 |

| Aromatic C-CH₃ | - | ~137 |

| Aromatic C-C(OH) | - | ~144 |

| Quaternary C-OH | - | ~73 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the molecule, which causes its bonds to vibrate at specific frequencies.

For this compound, the IR spectrum would prominently feature a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. The C-H stretching vibrations of the aromatic ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl and cyclopropyl groups would be observed just below 3000 cm⁻¹. Other key absorptions include C-O stretching around 1050-1150 cm⁻¹ and C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ region. chemicalbook.com

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Alcohol | O-H stretch | 3200-3600 (broad) |

| Aromatic | C-H stretch | 3000-3100 |

| Aliphatic (Methyl, Cyclopropyl) | C-H stretch | 2850-3000 |

| Aromatic | C=C stretch | 1450-1600 |

| Alcohol | C-O stretch | 1050-1150 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation patterns.

For this compound (C₁₂H₁₆O), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (176.25 g/mol ). Under electron ionization (EI), the molecule would undergo predictable fragmentation. A common fragmentation pathway for alcohols is the loss of a water molecule (H₂O, 18 Da), which would result in a fragment ion at m/z 158. libretexts.org Another expected fragmentation is alpha-cleavage, the breaking of the bond adjacent to the oxygen atom. libretexts.orglibretexts.org This could involve the loss of the methyl group (CH₃•, 15 Da) to yield a fragment at m/z 161, or the loss of the cyclopropyl group (C₃H₅•, 41 Da) to yield a fragment at m/z 135. The base peak is often the most stable carbocation that can be formed; in this case, the ion at m/z 121, corresponding to the p-methylbenzyl cation formed after cleavage of the C-C bond next to the ring and hydroxyl group, is a likely candidate. nih.gov

Table 3: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 176 | [M]⁺ (Molecular Ion) | Ionization of the parent molecule |

| 161 | [M - CH₃]⁺ | Alpha-cleavage, loss of methyl radical |

| 158 | [M - H₂O]⁺ | Loss of water molecule |

| 135 | [M - C₃H₅]⁺ | Alpha-cleavage, loss of cyclopropyl radical |

| 121 | [p-tolyl-CHOH]⁺ or [p-methylbenzyl]⁺ | Cleavage of C-C bond |

Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Separation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

Gas Chromatography (GC): GC is well-suited for volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and passed through a column with a carrier gas. The separation is based on the compound's boiling point and its interactions with the stationary phase lining the column. The time it takes for the compound to travel through the column (retention time) is a characteristic property that can be used for identification when compared to a standard. The area under the peak in the resulting chromatogram is proportional to the amount of the compound, allowing for quantitative purity analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique that uses a liquid mobile phase to pass the sample through a column packed with a solid stationary phase. For this compound, a reverse-phase HPLC method would likely be used, employing a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). Separation is based on the analyte's polarity. HPLC is highly effective for purity determination and can also be used for preparative purification to isolate the compound from reaction byproducts or starting materials. bldpharm.com The purity is determined by the relative area of the main peak compared to any impurity peaks.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Environmentally Benign Synthetic Routes

The traditional synthesis of 1-Cyclopropyl-1-(4-methylphenyl)ethanol (B3025616) and its analogs often relies on Grignard reactions, which, despite their efficacy, typically involve volatile and hazardous ethereal solvents and can be highly exothermic, posing safety concerns, particularly on a large scale. The future of its synthesis lies in the adoption of greener and more sustainable practices.

Recent advancements in Green Chemistry offer promising alternatives. One such approach is the use of more environmentally friendly solvents like 2-methyltetrahydrofuran (2-MeTHF), which can be derived from renewable resources and often leads to enhanced chemo- and stereoselectivity in Grignard reactions. chemicalbook.com Furthermore, mechanochemical methods, such as ball-milling, have emerged as a powerful tool to drastically reduce the amount of solvent required for Grignard reagent formation. nih.govnih.gov This technique not only minimizes hazardous waste but also allows for reactions with starting materials that have poor solubility in conventional organic solvents. nih.gov

Another promising avenue is the exploration of zinc-mediated aqueous processes as an alternative to the strictly anhydrous conditions of traditional Grignard chemistry. researchgate.net Beyond organometallic routes, biocatalysis presents a highly attractive, though less explored, strategy. The use of whole-cell systems or isolated enzymes could enable the stereoselective synthesis of chiral cyclopropyl (B3062369) carbinols under mild, aqueous conditions, significantly reducing the environmental impact. researchgate.net Photoredox catalysis also offers a novel approach, potentially enabling the construction of the C-C bond between the cyclopropyl and carbinol moieties through radical-based mechanisms under visible light irradiation, thereby avoiding harsh reagents and conditions. researchgate.netgoogle.com

| Synthetic Approach | Key Advantages |

| Alternative Solvents (e.g., 2-MeTHF) | Renewable, improved selectivity, safer profile. chemicalbook.com |

| Mechanochemistry (Ball-Milling) | Drastic reduction in solvent use, utilization of insoluble starting materials. nih.govnih.gov |

| Aqueous Zinc-Mediated Reactions | Avoidance of strictly anhydrous conditions. researchgate.net |

| Biocatalysis | High stereoselectivity, mild aqueous conditions, environmentally friendly. researchgate.net |

| Photoredox Catalysis | Mild reaction conditions, use of visible light, avoidance of harsh reagents. researchgate.netgoogle.com |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique structural features of this compound, particularly the strained three-membered ring adjacent to a tertiary alcohol, predispose it to a variety of fascinating and synthetically useful transformations. Future research will undoubtedly focus on uncovering novel reactivity patterns that go beyond simple functional group manipulations.

A key area of exploration is the acid-catalyzed rearrangement of the cyclopropylcarbinyl cation. The formation of this cation upon dehydration can trigger a cascade of reactions, including ring-opening to form homoallylic systems or ring expansion. The outcome of these reactions is highly dependent on the nature of the substituents and the reaction conditions. chemicalbook.com The use of chiral Brønsted acids could enable asymmetric rearrangements, providing enantiomerically enriched products with significant synthetic value. google.com

Lewis acid catalysis also offers a rich field for discovery. While reactions catalyzed by stoichiometric Lewis acids are known, the development of catalytic versions of these transformations is a key goal. For instance, calcium-catalyzed dehydrative, ring-opening cyclizations of related cyclopropyl carbinols have been reported to yield (hetero)aryl-fused cyclohexa-1,3-dienes. google.com Applying such methodologies to this compound could provide access to complex polycyclic structures.

Furthermore, the integration of photoredox catalysis could unlock unprecedented transformations. For example, photocatalytic [3+2] cycloadditions of aryl cyclopropyl ketones, which are structurally related to the target molecule, have been demonstrated. nih.govresearchgate.net Exploring similar reactivity with this compound could lead to the development of novel methods for constructing five-membered rings. The radical-clock rearrangement of α-cyclopropyl carbinyl radicals is another intriguing possibility that could be exploited to generate linear, functionalized products. stackexchange.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methodologies from the laboratory bench to industrial-scale production necessitates robust, safe, and efficient processes. Flow chemistry and automated synthesis platforms offer significant advantages in this regard, particularly for reactions that are highly exothermic or involve sensitive reagents, such as the Grignard synthesis of this compound.